Disenecionyl cis-khellactone

Description

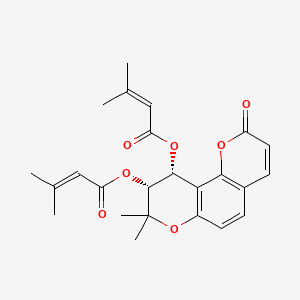

Structure

2D Structure

3D Structure

Properties

CAS No. |

54676-88-9 |

|---|---|

Molecular Formula |

C24H26O7 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[(9R,10R)-8,8-dimethyl-9-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-13(2)11-18(26)29-22-20-16(9-7-15-8-10-17(25)28-21(15)20)31-24(5,6)23(22)30-19(27)12-14(3)4/h7-12,22-23H,1-6H3/t22-,23-/m1/s1 |

InChI Key |

UHWIZIJICYWABA-DHIUTWEWSA-N |

SMILES |

CC(=CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C=C(C)C)C |

Isomeric SMILES |

CC(=CC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C=C(C)C)C |

Canonical SMILES |

CC(=CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C=C(C)C)C |

Origin of Product |

United States |

Natural Abundance and Advanced Isolation Methodologies of Disenecionyl Cis Khellactone

Botanical Sources and Phytogeographical Distribution

Peucedanum japonicum Thunberg as a Primary Source

Peucedanum japonicum Thunberg, a perennial herbaceous plant, stands out as a primary and well-documented source of disenecionyl cis-khellactone. nih.govresearchgate.netresearchgate.net This plant is traditionally consumed and used in folk medicine in several East Asian countries, including Korea, China, and Japan. researchgate.netplantaedb.com Its natural habitat includes coastal areas and seashores, typically at altitudes below 100 meters, with a phytogeographical distribution spanning China, Japan, Korea, and the Philippines. plantaedb.com

The roots of P. japonicum are particularly rich in a variety of khellactone-type coumarins, with this compound being a significant constituent. nih.govresearchgate.netmdpi.com Research has consistently identified this compound in extracts from the plant's roots, highlighting its importance as a characteristic chemical marker for this species. nih.govresearchgate.netresearchgate.netmdpi.com Beyond this compound, over 120 other compounds have been isolated from P. japonicum, including other khellactone (B107364) derivatives and phenolic compounds. researchgate.net

Other Botanical Genera and Species Containing Khellactone-Type Compounds

While P. japonicum is a principal source, khellactone-type coumarins, the broader family to which this compound belongs, are also found in other botanical genera, primarily within the Apiaceae and Rutaceae families. mdpi.com The genus Phlojodicarpus, for instance, is a known source of these compounds. mdpi.comresearchgate.net Phlojodicarpus sibiricus has been shown to contain a high concentration of coumarins, including 27 different khellactone derivatives. researchgate.net

The genus Angelica is another source of khellactone-type coumarins. biosynth.com Additionally, species like Seseli devenyense have been found to contain cis-khellactone derivatives. mdpi.comresearchgate.net The distribution of these compounds across different plant species underscores the chemical diversity within the Apiaceae family. mdpi.com

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of this compound from its natural sources necessitates a series of sophisticated extraction and chromatographic techniques to separate it from a complex mixture of other phytochemicals.

Liquid-Liquid Partitioning and Column Chromatography

The initial step in the isolation process often involves solvent extraction of the plant material, typically the roots of P. japonicum. mdpi.comdntb.gov.ua This is followed by liquid-liquid partitioning, a technique that separates compounds based on their differential solubility in two immiscible liquid phases. nih.gov For instance, an ethanol (B145695) extract of P. japonicum roots might be partitioned between n-hexane and ethyl acetate (B1210297) to crudely separate compounds based on polarity. nih.gov

Following partitioning, open column chromatography is a common subsequent step. nih.govnih.gov This technique utilizes a stationary phase, such as silica (B1680970) gel, packed into a column. The crude extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through, separating the components based on their affinity for the stationary and mobile phases. nih.gov This method allows for the fractionation of the extract, concentrating the desired khellactone derivatives into specific fractions. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purification

For finer purification, High-Performance Liquid Chromatography (HPLC) is an indispensable tool. nih.gov HPLC offers significantly higher resolution and efficiency compared to open column chromatography. nih.gov Reverse-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture (e.g., water and methanol (B129727) or acetonitrile), is frequently employed for the purification of coumarins. mdpi.comunibe.ch

Researchers have utilized HPLC with various detectors, such as a photodiode array (PDA) detector, to monitor the separation and identify compounds based on their UV absorbance spectra. researchgate.net The combination of HPLC with mass spectrometry (LC-MS) provides even more powerful analytical capabilities, allowing for the determination of the molecular weight of the eluted compounds, which greatly aids in their identification. researchgate.netmdpi.com

Semi-Preparative Isolation Strategies

When larger quantities of a pure compound are needed for further studies, semi-preparative HPLC is the method of choice. unibe.chmersin.edu.tr This technique uses wider columns and higher flow rates than analytical HPLC to isolate milligram to gram quantities of a specific compound. unibe.ch For example, semi-preparative HPLC has been successfully used to obtain pure this compound from the fractions obtained through initial chromatographic steps. mersin.edu.tr

Recycling high-performance liquid chromatography (R-HPLC) is another advanced strategy that has been adopted to improve the separation of isomeric khellactone coumarins from Peucedanum japonicum, achieving purities greater than 98%. researchgate.net These high-resolution techniques are crucial for obtaining the highly pure this compound required for detailed structural elucidation and biological activity testing.

Purity Assessment and Enantiomeric Separation Techniques

The rigorous assessment of purity and the separation of stereoisomers are critical steps in the characterization of complex natural products like this compound. Due to the presence of multiple chiral centers in the khellactone core, this compound can exist as a mixture of enantiomers and diastereomers. Each of these stereoisomers may exhibit distinct biological activities and physical properties. Therefore, advanced chromatographic techniques are employed to resolve these isomers and ensure the isolation of a single, pure enantiomer.

Chiral Chromatography for Stereoisomer Resolution

Chiral chromatography is an indispensable tool for the separation of the stereoisomers of this compound. chiralpedia.com This high-performance liquid chromatography (HPLC) based technique utilizes a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to their separation. chiralpedia.commersin.edu.tr The principle of chiral recognition by the CSP is based on the formation of transient diastereomeric complexes between the stationary phase and the individual enantiomers, which have different interaction energies and thus different retention times on the column. semanticscholar.org

While specific studies detailing the chiral resolution of this compound are not extensively documented in publicly available literature, the methodologies applied to closely related khellactone derivatives provide a clear and scientifically sound framework for its enantiomeric separation. Research on various synthetic and natural khellactones demonstrates the efficacy of polysaccharide-based chiral stationary phases, such as those coated with amylose (B160209) or cellulose (B213188) derivatives, in resolving these types of isomers. mdpi.comnih.govnih.gov

For instance, studies on 4-methyl-(3'S,4'S)-cis-khellactone derivatives have successfully employed a Chiralpak AS-H column, which features a cellulose-based CSP. mdpi.comnih.gov The separation is typically achieved using a normal-phase mobile system, most commonly a mixture of hexane (B92381) and isopropanol. mdpi.comnih.gov The precise ratio of these solvents is optimized to achieve baseline separation of the enantiomers, and detection is often carried out using a UV detector at a wavelength where the coumarin (B35378) scaffold exhibits strong absorbance, such as 323 nm. mdpi.comnih.gov

The application of chiral HPLC is not only crucial for the purity assessment of a final product but also for monitoring the stereoselectivity of synthetic routes and for isolating specific stereoisomers for biological evaluation. mdpi.com Given that the biological activity of many khellactone derivatives, including their anti-HIV and anti-inflammatory properties, is highly dependent on their stereochemistry, the ability to resolve and characterize each stereoisomer of this compound is of paramount importance. mdpi.comnih.gov

The following table summarizes typical chiral HPLC conditions used for the resolution of khellactone derivatives, which are applicable for the separation of this compound stereoisomers.

| Parameter | Typical Conditions |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Chiral Column | Chiralpak AS-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV Absorbance (e.g., 323 nm) |

| Temperature | Ambient |

Structural Elucidation and Stereochemical Characterization of Disenecionyl Cis Khellactone

Spectroscopic Analysis Techniques for Structural Confirmation

Spectroscopic methods are fundamental to determining the structure of organic molecules. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, allows for the complete assignment of all proton and carbon signals in the molecule. mdpi.comresearchgate.net

For 3′S,4′S-disenecioylkhellactone, the structure was unequivocally determined through 1D and 2D NMR experiments. mdpi.com The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting pattern), and their coupling constants. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical shifts.

A key feature in the NMR spectra of khellactone (B107364) derivatives is the coupling constant between the protons at the C-3′ and C-4′ positions (J₃′,₄′). For cis-khellactone derivatives, this coupling constant is typically around 5.0 Hz. scispace.com This, in conjunction with the near-identical chemical shifts observed for the gem-dimethyl protons (5′-CH₃ and 6′-CH₃), confirms the cis relative configuration of the substituents on the dihydropyran ring. scispace.comresearchgate.net In contrast, trans-khellactone (B27147) derivatives exhibit different coupling constants and a more significant difference in the chemical shifts of the gem-dimethyl groups. scispace.com 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the placement of the two senecioyl ester groups at the C-3′ and C-4′ positions. researchgate.netnih.gov

Table 1: ¹H NMR Spectroscopic Data for 3′S,4′S-Disenecionyl cis-Khellactone (700 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 7.60 | d | 9.2 | H-4 |

| 7.37 | d | 8.7 | H-5 |

| 6.82 | d | 8.7 | H-6 |

| 6.65 | d | 4.8 | H-4' |

| 6.24 | d | 9.5 | H-3 |

| 5.69 | s | H-2''' | |

| 5.64 | q | 1.2 | H-2'' |

Data sourced from mdpi.comresearchgate.net

Table 2: ¹³C NMR Spectroscopic Data for 3′S,4′S-Disenecionyl cis-Khellactone (CDCl₃)

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

|---|---|---|---|

| 167.3 | C (Ester C=O) | 115.1 | CH |

| 162.7 | C (Ester C=O) | 114.7 | CH |

| 160.8 | C-2 | 112.9 | C |

| 160.0 | C-7 | 109.5 | C |

| 158.8 | C (Senecioyl C) | 71.1 | C-4' |

| 155.9 | C-8a | 69.3 | C-3' |

| 146.6 | CH | 27.8 | CH₃ |

| 131.7 | CH | 25.9 | CH₃ |

| 117.5 | C (Senecioyl C) | 20.6 | CH₃ |

| 117.0 | CH | 20.5 | CH₃ |

| 116.3 | C (Senecioyl C) |

Data sourced from researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov Techniques like Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are commonly employed. scispace.com

For khellactone esters, tandem mass spectrometry (MS/MS) is particularly informative. scispace.com The fragmentation pattern is characterized by the successive loss of the acyl (senecioyl) groups from the C-3′ and C-4′ positions. scispace.com A proposed fragmentation pathway for khellactone esters shows that the initial loss of one of the ester groups generates a stable chromene system. researchgate.net This predictable fragmentation aids in identifying the types and locations of ester substituents on the khellactone core. scispace.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. For pyranocoumarins like Disenecionyl cis-khellactone, a strong absorption band characteristic of the ester carbonyl (C=O) group is expected. mdpi.commersin.edu.tr For the closely related compound (-)-isosamidin, this peak appears at 1741 cm⁻¹. nih.gov

UV-Vis spectroscopy provides information on electronic transitions within the molecule, particularly in conjugated π-electron systems. The coumarin (B35378) nucleus is a chromophore that gives rise to characteristic absorption maxima. For a representative pyranocoumarin (B1669404), typical UV absorption maxima (λₘₐₓ) are observed around 222, 255, 300, and 323 nm, which is indicative of the extended conjugated system of the pyranocoumarin structure. mdpi.comnih.gov

Determination of Absolute Stereochemistry and Conformation

Once the planar structure is established, determining the absolute configuration of stereocenters is the final step in characterization. For this compound, the key stereocenters are at the C-3′ and C-4′ positions.

Optical rotation measures the rotation of plane-polarized light by a chiral molecule in solution. The direction (positive, dextrorotatory, or negative, levorotatory) and magnitude of the rotation are characteristic of a specific enantiomer. For khellactone esters, the sign of the optical rotation has been used to infer the absolute configuration. mdpi.comresearchgate.net However, there can be inconsistencies in the literature. For instance, some studies report that a negative optical rotation for khellactone esters is indicative of a (3′S,4′S) absolute configuration. researchgate.net Another study reported an optical rotation value of [α]D²⁵ = −67°, but assigned it as indicating a 3′R, 4′R configuration. mdpi.comnih.gov This highlights the importance of comparing experimental data with that of authenticated standards.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. phenomenex.com The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.comunitn.eu

For complex pyranocoumarins, chiral HPLC, often coupled with mass spectrometry (LC-MS/MS), is an effective method for determining the absolute configuration of the khellactone core. researchgate.net The absolute configurations of parent pyranocoumarins can be definitively determined by hydrolyzing the ester groups to yield the core cis-khellactone, which is then analyzed by chiral LC-MS/MS and compared with authentic (+)-cis-khellactone and (−)-cis-khellactone standards. researchgate.net This combined approach of polarimetry, NMR, and chiral separation provides an unambiguous assignment of the absolute stereochemistry. researchgate.net

This compound is a natural product belonging to the khellactone derivative family of pyranocoumarins. mdpi.comresearchgate.net Its structure has been determined through a combination of extensive spectroscopic analysis, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and comparison with related known compounds. researchgate.netnih.gov This compound is notably found in plants of the Apiaceae family, such as Peucedanum japonicum. mdpi.comresearchgate.netnih.gov

The molecular formula of this compound has been established as C₂₄H₂₆O₇ through High-Resolution Mass Spectrometry (HRMS). epdf.pubscribd.com Spectroscopic data reveals the characteristic features of a coumarin nucleus fused to a dihydropyran ring, which is further substituted with two senecioyl ester groups. mdpi.comnih.gov

The structural assignment relies heavily on ¹H and ¹³C NMR data. The proton NMR spectrum shows characteristic signals for the coumarin and dihydropyran moieties, as well as for the two identical senecioyl groups. mdpi.com The stereochemistry at the C-3′ and C-4′ positions of the dihydropyran ring is crucial. The cis configuration is determined by Nuclear Overhauser Effect (NOE) experiments, which show spatial proximity between the protons at H-3′ and H-4′. The absolute configuration is often determined by comparing its optical rotation with known compounds. For instance, the 3′S,4′S enantiomer has been reported with specific optical rotation values. mdpi.com

Detailed NMR data provides the foundation for the structural confirmation.

Table 1: ¹H NMR Spectroscopic Data for 3′S,4′S-disenecioylkhellactone (in CDCl₃)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| 3 | 6.23 | d | 9.5 |

| 4 | 7.60 | d | 9.5 |

| 5 | 7.37 | d | 8.7 |

| 6 | 6.81 | d | 8.7 |

| 3' | 6.57 | d | 4.8 |

| 4' | 5.35 | d | 4.8 |

| 2''/2''' | 5.69 | s | - |

| 4''/4''' | 2.17 | d | 1.2 |

| 5''/5''' | 1.90 | d | 1.2 |

| Gem-dimethyl | 1.45 | s | - |

| Gem-dimethyl | 1.41 | s | - |

Data sourced from related studies on khellactone derivatives. mdpi.comnih.gov

Table 2: ¹³C NMR Spectroscopic Data for 3′S,4′S-disenecioylkhellactone (in CDCl₃)

| Position | Chemical Shift (δ) in ppm |

|---|---|

| 2 | 159.5 |

| 3 | 112.8 |

| 4 | 143.6 |

| 5 | 128.7 |

| 6 | 114.8 |

| 7 | 156.4 |

| 8 | 106.7 |

| 9 | 153.6 |

| 10 | 112.3 |

| 2' | 77.7 |

| 3' | 68.7 |

| 4' | 63.1 |

| Gem-dimethyl | 24.5 |

| Gem-dimethyl | 23.1 |

| 1''/1''' | 164.9 |

| 2''/2''' | 114.1 |

| 3''/3''' | 158.4 |

| 4''/4''' | 27.4 |

| 5''/5''' | 20.3 |

Data sourced from related studies on khellactone derivatives. mdpi.comnih.gov

X-ray Crystallography of Derivatives (if applicable)nih.gov

While X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure and absolute stereochemistry, obtaining suitable crystals of natural products can be challenging. In the case of khellactone derivatives, this technique has been successfully applied to elucidate the structure of related compounds. researchgate.net For example, the crystal structure of cis-3',4'-disenecioylkhellactone confirmed the conformation of the dihydropyran ring. researchgate.net

For other khellactone analogues, such as those synthesized for anti-HIV research, X-ray crystallography has been crucial in confirming the stereochemistry and spatial orientation of various substituents, which significantly impacts biological activity. nih.gov However, a specific X-ray crystallographic analysis for a derivative of this compound itself is not prominently reported in the surveyed literature. The structural and stereochemical assignments for this specific compound currently rely on the comprehensive spectroscopic data and its correlation with crystallographically-confirmed analogues. nih.gov

Biosynthetic Pathways and Precursor Studies of Disenecionyl Cis Khellactone

Proposed Biosynthetic Routes to Khellactone (B107364) Core Structure

The biosynthesis of all pyranocoumarins, including the khellactone core, originates from the phenylpropanoid pathway. mdpi.com The journey begins with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequent hydroxylation by cinnamate-4-hydroxylase (C4H) yields p-coumaric acid. This acid can also be formed from L-tyrosine via tyrosine ammonia lyase (TAL). The key precursor for all pyranocoumarins is umbelliferone, which is formed from p-coumaric acid through a series of reactions including the attachment of Coenzyme A and subsequent ring formation. mdpi.com

From umbelliferone, the pathway diverges to form either linear or angular pyranocoumarins. For angular pyranocoumarins like khellactones, the crucial next step is prenylation at the C-8 position of umbelliferone to form osthenol. mdpi.comresearchgate.net This reaction is catalyzed by specific prenyltransferases. Osthenol then serves as the direct precursor for the formation of the angular pyran ring. mdpi.com Subsequent enzymatic reactions, likely involving cytochrome P450 monooxygenases, are believed to catalyze the cyclization and further modifications of the prenyl side chain to form the dihydropyran ring characteristic of the khellactone (dihydroseselin) skeleton. researchgate.net Disenecionyl cis-khellactone is an ester of this core khellactone structure.

Enzymatic Steps and Precursor Metabolites in Plant Biosynthesis

The biosynthesis of the khellactone core is a multi-enzyme process. Recent research has shed light on the specific enzymes responsible for the key steps of prenylation and cyclization in pyranocoumarin (B1669404) synthesis. nih.govnih.gov

Prenylation, which determines whether the final product will be linear or angular, is carried out by prenyltransferases (PTs). nih.govnih.gov In the plant Peucedanum praeruptorum, a source of various pyranocoumarins, specific prenyltransferases (PpPT1–3) have been identified that catalyze the attachment of a prenyl group to the coumarin (B35378) skeleton. nih.govnih.gov For the khellactone pathway, a C8-specific prenyltransferase is required to convert umbelliferone to osthenol.

Following prenylation, the formation of the pyran ring is accomplished by novel CYP450 cyclases. nih.govnih.gov These enzymes are crucial for the cyclization of the linear or angular precursors. The mechanism is thought to involve an acid/base-assisted epoxide ring opening, which leads to the formation of the tetrahydropyran ring. nih.govnih.gov Specific acidic amino acid residues within the enzyme's active site, such as glutamic acid or aspartic acid, have been identified as vital for this catalytic process. nih.govnih.gov

The final steps to form this compound involve the esterification of the cis-khellactone diol. This requires the biosynthesis of disenecioyl CoA (or a related activated acid) and a subsequent transferase enzyme to attach the disenecionyl group to the hydroxyl group on the pyran ring of the cis-khellactone molecule.

| Precursor/Intermediate | Enzyme Class | Specific Enzyme (Example) | Reaction Catalyzed |

|---|---|---|---|

| L-Phenylalanine | Ammonia-lyase | Phenylalanine ammonia-lyase (PAL) | Conversion to trans-Cinnamic acid |

| p-Coumaric acid | Hydroxylase/Ligase | Cinnamate-4-hydroxylase (C4H) | Formation of Umbelliferone precursor |

| Umbelliferone | Prenyltransferase (PT) | PpPT1–3 | Prenylation at C-8 to form Osthenol |

| Osthenol | Cytochrome P450 Cyclase | PpDC | Cyclization to form the pyran ring |

| cis-Khellactone | Acyltransferase | Not yet fully characterized | Esterification to form this compound |

Biotransformation Studies of Related Compounds

Biotransformation studies are crucial for understanding the metabolic fate of compounds and for discovering novel derivatives. While specific biotransformation studies on this compound are not extensively documented, research on related pyranocoumarins and khellactone derivatives provides valuable insights.

Khellactone itself is known to be a common metabolite of other pyranocoumarins, such as praeruptorin A, B, and E, which are found in plants like Peucedanum praeruptorum. nih.gov Pharmacokinetic studies in rats have shown that after oral administration of extracts containing these compounds, khellactone appears in the plasma, indicating that the ester side chains of these parent compounds are hydrolyzed in vivo to yield the khellactone core. nih.gov This suggests that this compound could similarly be metabolized back to cis-khellactone.

Furthermore, synthetic efforts have been made to create novel derivatives of the (3’S,4’S)-cis-khellactone core to explore their biological activities. nih.gov These studies involve chemical synthesis rather than biological transformation but demonstrate that the hydroxyl groups of the cis-khellactone core are amenable to modification, such as acylation, to produce a variety of esters. nih.gov These synthetic approaches mimic the esterification step in the biosynthesis of compounds like this compound and provide a platform for creating new molecules with potentially enhanced properties. The integration of biotransformation studies with medicinal chemistry can guide the development of compounds with improved metabolic profiles. nih.gov

| Parent Compound(s) | Resulting Metabolite/Derivative | Study Type | Key Finding |

|---|---|---|---|

| Praeruptorin A, B, E | Khellactone | In vivo (Rat Pharmacokinetics) | Hydrolysis of ester side chains to yield the core khellactone structure. nih.gov |

| Substituted Seselins | Substituted (3′S,4′S)-(−)-cis-khellactones | Chemical Synthesis | Asymmetric dihydroxylation to create the cis-khellactone core. nih.gov |

| (3′S,4′S)-(−)-cis-khellactone | Novel khellactone esters | Chemical Synthesis | Esterification of the core structure to produce a library of derivatives. nih.gov |

Chemical Synthesis and Derivatization Strategies for Disenecionyl Cis Khellactone and Analogs

Total Synthesis Approaches to cis-Khellactone Scaffold

The total synthesis of the cis-khellactone scaffold is a significant challenge due to the presence of a stereochemically rich dihydropyran ring fused to the coumarin (B35378) core. Key to a successful synthesis is the ability to control the stereochemistry at the C3' and C4' positions.

The development of asymmetric synthetic routes is paramount for accessing enantiomerically pure khellactone (B107364) derivatives, which is often crucial for their biological activity. Several notable approaches have been reported.

One effective strategy involves the use of Sharpless asymmetric dihydroxylation (AD) to introduce the vicinal diol functionality on a pre-formed seselin-type precursor. rsc.org This method has been successfully applied to the solid-phase synthesis of (3′R,4′R)-di-O-cis-acyl 3-carboxyl khellactones. acs.org The synthesis starts by anchoring a malonate to a Wang resin, followed by a Knoevenagel condensation with an o-hydroxyaryl aldehyde to construct the coumarin skeleton. acs.org The subsequent asymmetric dihydroxylation using AD-mix-α (containing (DHQ)2-PHAL) as the chiral ligand with a catalytic amount of osmium tetroxide affords the desired (3′R,4′R)-cis-dihydroxykhellactone on the solid support with high enantiomeric excess (91% ee). acs.org

Researchers have also reported the asymmetric synthesis of a series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives. mdpi.com This approach begins with the synthesis of 4-methylseselin, which then undergoes a stereoselective reaction to yield 4-methyl-(−)-cis-khellactone and its derivatives. mdpi.com

These asymmetric strategies are critical for producing specific stereoisomers of khellactones, enabling detailed investigation of their biological activities and the development of potent therapeutic agents. acs.orgnih.gov

The stereoselective formation of the dihydropyran ring is a cornerstone of any total synthesis of cis-khellactone. The relative and absolute stereochemistry of the substituents on this ring significantly influences the biological profile of the final molecule.

A prevalent method for constructing the dihydropyran ring system is through the cyclization of a suitably functionalized coumarin precursor. For instance, starting from 7-hydroxycoumarin, alkynylation with 3-chloro-3-methylbut-1-yne followed by a Claisen rearrangement can generate the key seselin (B192379) intermediate. acs.org This intermediate possesses the necessary double bond within the pyran ring precursor, which can then be dihydroxylated.

The Sharpless asymmetric dihydroxylation (AD) is a benchmark reaction for the stereoselective formation of cis-diols from alkenes. In the context of khellactone synthesis, the application of AD-mix-β or AD-mix-α to a seselin-type intermediate allows for the predictable installation of the two hydroxyl groups on the same face of the dihydropyran ring, leading to the cis-khellactone scaffold. rsc.org The choice of the chiral ligand ((DHQD)2-PHAL in AD-mix-β for the (3'S,4'S) enantiomer or (DHQ)2-PHAL in AD-mix-α for the (3'R,4'R) enantiomer) dictates the facial selectivity of the dihydroxylation, thereby controlling the absolute stereochemistry of the product. acs.orgresearchgate.net

Beyond dihydroxylation, other cyclization strategies have been explored. Inverse-electron-demand hetero-Diels-Alder (HDA) reactions offer a powerful method for the construction of dihydropyran rings. nih.gov This approach involves the reaction of an electron-rich dienophile (like a vinyl ether) with an electron-poor diene. While this has been demonstrated for the synthesis of dihydropyran-fused diterpenoids, the principles could be adapted to coumarin-based systems. nih.gov

Prins cyclization is another valuable tool for the stereoselective synthesis of tetrahydropyrans and dihydropyrans. researchgate.net This reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. The stereochemical outcome of the cyclization can be controlled by the choice of catalyst and reaction conditions, offering a potential route to the khellactone core. researchgate.net

The strategic application of these modern synthetic methods allows for precise control over the stereochemistry of the dihydropyran ring, which is essential for the synthesis of biologically active khellactone derivatives. researchgate.netscilit.com

| Method | Key Reagents/Catalysts | Stereochemical Control | Example Product |

| Sharpless Asymmetric Dihydroxylation | OsO4, AD-mix-α/β | High facial selectivity leading to cis-diols | (3′R,4′R)-cis-dihydroxykhellactone |

| Organocatalytic Epoxidation | Chiral Iminium Salt | Enantioselective epoxidation of alkene precursor | (+)-(3′S,4′R)-trans-khellactone |

| Hetero-Diels-Alder Reaction | Lewis Acids (e.g., Yb(fod)3) | Regio- and stereoselective cycloaddition | Dihydropyran-fused frameworks |

| Prins Cyclization | Acid catalysts (e.g., BF3·OEt2) | Diastereoselective ring formation | Substituted tetrahydropyrans/dihydropyrans |

Design and Synthesis of Novel Khellactone Derivatives

Libraries of Modified Khellactones

The generation of chemical libraries is a powerful tool in drug discovery for exploring a wide chemical space and identifying novel bioactive compounds. researchgate.net For natural products like Disenecionyl cis-khellactone, the creation of focused libraries of analogs can accelerate the discovery of new therapeutic leads. psu.ac.th The synthesis of khellactone libraries generally leverages the same core synthetic strategies used for single-analog design but applies them in a high-throughput or parallel synthesis format.

The synthesis of a library of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives has been reported, where a series of fifteen different ester derivatives were created to evaluate their antitumor activity. biocompare.commersin.edu.tr The synthetic route started from 4-methylseselin, which was converted to 4-methyl-(-)-cis-khellactone. mersin.edu.tr This intermediate was then reacted with various acyl chlorides to produce a library of 3',4'-diester analogs. mersin.edu.tr This approach allows for the systematic exploration of the impact of different ester functionalities on the compound's biological profile.

Another approach to building libraries of khellactone-related molecules is through solid-phase organic synthesis (SPOS). researchgate.net SPOS is particularly well-suited for the combinatorial synthesis of large libraries of small molecules. researchgate.net While a specific library of this compound using SPOS has not been detailed in the literature, the synthesis of benzopyran libraries demonstrates the feasibility of this approach for the core scaffold. researchgate.net

The natural diversity of khellactone-type coumarins found in plants like Peucedanum japonicum itself can be considered a natural library. nih.gov The isolation and characterization of these numerous, closely related isomers present a significant challenge, which has spurred the development of advanced separation techniques. researchgate.net The creation of synthetic libraries of these natural products and their analogs is a logical next step to systematically evaluate their therapeutic potential.

The table below outlines a general scheme for the generation of a modified khellactone library:

| Step | Description | Key Reagents/Techniques |

| 1. Precursor Synthesis | Synthesis of a substituted seselin core. | Claisen condensation, Pechmann condensation |

| 2. Dihydroxylation | Asymmetric dihydroxylation to form the cis-khellactone diol. | Osmium tetroxide, chiral ligands (e.g., (DHQ)2-PYR) |

| 3. Diversification | Parallel acylation with a variety of acylating agents (e.g., acyl chlorides, carboxylic acids). | Parallel synthesis platforms, automated liquid handlers |

| 4. Purification & Analysis | High-throughput purification and characterization of the library members. | HPLC-MS, NMR |

The development of such libraries, focused on the this compound scaffold, would be a valuable resource for screening against various biological targets and for the elucidation of detailed structure-activity relationships.

Molecular Mechanisms of Action of Disenecionyl Cis Khellactone in Biological Systems

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, Disenecionyl cis-khellactone exerts its effects by modulating key intracellular signaling pathways involved in inflammation. Studies have shown that it can significantly inhibit the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.netnih.gov By regulating the JNK and p38 pathways, the compound can control inflammatory responses. nih.gov

Furthermore, this compound has been observed to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process. nih.govresearchgate.netnih.gov This inhibition prevents the nuclear translocation of NF-κB, which in turn downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov The compound has also been linked to the regulation of the PI3K/Akt signaling pathway. nih.gov This modulation of signaling cascades leads to a reduced production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov

NF-κB Pathway Inhibition

A central mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the NF-κB pathway. nih.govresearchgate.netresearchgate.netscispace.com The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. Research demonstrates that this compound effectively curtails this activation in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govresearchgate.netresearchgate.net

The inhibitory action of this compound on the NF-κB pathway is achieved by targeting specific molecular events. In unstimulated cells, NF-κB resides in the cytoplasm, bound to its inhibitor, IκB. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, freeing NF-κB to be phosphorylated and translocate into the nucleus, where it initiates gene transcription.

Studies in LPS-stimulated RAW264.7 macrophage cells have shown that this compound significantly interferes with this process. researchgate.net Western blot analysis revealed that the compound markedly reduces the phosphorylation of the p65 subunit of NF-κB. researchgate.net Furthermore, immunofluorescence staining has demonstrated that this inhibition of phosphorylation prevents the subsequent translocation of NF-κB from the cytoplasm into the nucleus. researchgate.net In one study, treatment with 50 and 100 μM of this compound reduced the LPS-induced phosphorylation of NF-κB by 71% and 77%, respectively. researchgate.net

Table 1: Effect of this compound on NF-κB Phosphorylation

| Treatment Group | Concentration (μM) | Reduction in NF-κB Phosphorylation vs. LPS control | Source |

|---|---|---|---|

| This compound | 50 | 71% | researchgate.net |

| This compound | 100 | 77% | researchgate.net |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The MAPK signaling pathway, which includes key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another crucial regulator of inflammation. This pathway is activated by various extracellular stimuli and plays a vital role in signal transduction from the cell surface to the nucleus. This compound has been shown to modulate the MAPK pathway by selectively inhibiting the phosphorylation of specific kinases. nih.govresearchgate.netresearchgate.netscispace.com

Research has consistently shown that this compound suppresses the phosphorylation of p38 MAPK in LPS-stimulated macrophages. nih.govresearchgate.netresearchgate.net The activation of p38 MAPK through phosphorylation is a key step in the production of inflammatory mediators. By inhibiting this phosphorylation, this compound blocks the downstream signaling events mediated by p38. researchgate.net

In addition to its effect on p38, this compound also suppresses the phosphorylation of JNK, another important member of the MAPK family. nih.govresearchgate.netresearchgate.netscispace.com The inhibition of both p38 and JNK phosphorylation highlights the compound's broad-spectrum activity on the MAPK pathway. researchgate.net However, its modulatory effect appears to be selective. Studies have observed that treatment with this compound does not lead to a decrease in the phosphorylation of ERK, indicating a specific mode of action within the MAPK cascade. researchgate.net

Table 2: Modulation of MAPK Phosphorylation by this compound

| MAPK Kinase | Effect of this compound | Source |

|---|---|---|

| p38 | Inhibition of phosphorylation | nih.govresearchgate.netresearchgate.net |

| JNK | Inhibition of phosphorylation | nih.govresearchgate.netresearchgate.netscispace.com |

| ERK | No decrease in phosphorylation | researchgate.net |

Regulation of Gene Expression at the Transcriptional Level

The inhibition of the NF-κB and MAPK signaling pathways by this compound directly translates into the downstream regulation of gene expression. By preventing the activation of key transcription factors, the compound effectively suppresses the transcription of genes that encode pro-inflammatory proteins.

A significant outcome of the inhibition of NF-κB and MAPK pathways is the reduced expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.netresearchgate.netscispace.com These enzymes are responsible for producing inflammatory mediators like nitric oxide and prostaglandins, respectively. Studies using real-time PCR and Western blot analysis have confirmed that this compound effectively downregulates the expression levels of both iNOS and COX-2 at the mRNA and protein levels in LPS-stimulated cells. nih.govresearchgate.net This suppression occurs in a concentration-dependent manner, with a significant reduction in iNOS expression observed at concentrations as low as 12.5 μM. researchgate.net

Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression

| Target Enzyme | Effect on Expression | Method of Analysis | Source |

|---|---|---|---|

| iNOS | Downregulation | Real-time PCR, Western Blot | nih.govresearchgate.netresearchgate.netresearchgate.net |

| COX-2 | Downregulation | Real-time PCR, Western Blot | nih.govresearchgate.netresearchgate.netresearchgate.net |

Influence on Cytokine Gene Expression (e.g., TNF-α, IL-1β, IL-6, MCP-1)

This compound has demonstrated notable anti-inflammatory properties by modulating the expression of key pro-inflammatory cytokines. In experimental models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, the compound significantly reduced the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). researchgate.netresearchgate.netscispace.comnih.gov This reduction in cytokine production is a key indicator of its potential as an anti-inflammatory agent. researchgate.netnih.gov

The underlying mechanism for this effect is linked to the inhibition of critical inflammatory signaling pathways. researchgate.net Research has shown that this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of many pro-inflammatory genes. researchgate.netnih.gov This is achieved by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. researchgate.net Furthermore, the compound has been found to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators. researchgate.netnih.govresearchgate.net The modulation of these pathways underscores the compound's ability to control inflammatory responses at a molecular level. researchgate.net

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression

| Cytokine | Effect on Expression | Cellular Model | Reference |

|---|---|---|---|

| TNF-α | Reduced | RAW264.7 macrophages | researchgate.netresearchgate.netscispace.comnih.gov |

| IL-1β | Reduced | RAW264.7 macrophages | researchgate.netnih.gov |

| IL-6 | Reduced | RAW264.7 macrophages | researchgate.netnih.gov |

| MCP-1 | Reduced | RAW264.7 macrophages | researchgate.netnih.gov |

Cellular Apoptosis and Cell Cycle Modulation (Mechanistic Studies)

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

Mechanistic studies have revealed that this compound can induce programmed cell death in cancer cells, highlighting its potential as an anticancer agent. nih.gov In human leukemia HL-60 cells, the compound was shown to promote apoptosis. nih.gov The induction of both early and late-stage apoptosis was observed in a time-dependent manner, as evidenced by Annexin V/PI staining, which detects the externalization of phosphatidylserine (B164497) on the cell membrane—a hallmark of apoptosis. nih.gov

Effects on Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS) Generation

The apoptotic effects of this compound are closely linked to its impact on mitochondrial function. The compound has been shown to reduce the mitochondrial membrane potential (MMP) in HL-60 leukemia cells. nih.gov A decrease in MMP is a critical event in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors from the mitochondria. While direct studies on this compound's effect on ROS are limited, related khellactones have been shown to influence ROS production. researchgate.net

Caspase Activation Profiles

The execution of apoptosis is mediated by a family of proteases known as caspases. This compound has been demonstrated to activate key caspases involved in the apoptotic cascade. nih.gov In HL-60 cells, treatment with the compound led to the increased cleavage, and therefore activation, of caspase-3, -8, and -9. nih.gov The activation of caspase-9 points to the involvement of the intrinsic (mitochondrial) pathway, while the activation of caspase-8 suggests a potential role for the extrinsic (death receptor) pathway. Caspase-3 is a key executioner caspase, responsible for cleaving various cellular substrates and bringing about the morphological changes associated with apoptosis. nih.gov

Cell Cycle Arrest in Specific Phases

Table 2: Mechanistic Insights into this compound's Action on Apoptosis and Cell Cycle

| Mechanism | Observed Effect | Cell Line | Reference |

|---|---|---|---|

| Apoptosis Induction | Induces early and late apoptosis | HL-60 | nih.gov |

| Mitochondrial Membrane Potential | Reduction in MMP | HL-60 | nih.gov |

| Caspase Activation | Increased cleavage of caspase-3, -8, and -9 | HL-60 | nih.gov |

| Cell Cycle Arrest | Arrest in G0/G1 and G2/M phases; increase in sub-G1 population | HL-60 | nih.govmersin.edu.tr |

Other Mechanistic Insights (e.g., Metabolomic Perturbations)

Beyond its effects on inflammation and apoptosis, this compound has been identified in studies investigating metabolomic changes during infections. In a study on mice infected with Toxoplasma gondii, this compound was one of the metabolites found to be upregulated during both the acute and chronic phases of the infection. nih.gov This suggests that the compound may play a role in the host's metabolic response to parasitic infection, although the precise nature of this role requires further investigation. nih.gov This finding opens up new avenues for understanding the broader biological activities of this compound and its potential interactions with host metabolic pathways during disease states. nih.gov

Structure Activity Relationship Sar Studies of Khellactone Derivatives

Impact of Acyl Moiety Variations on Molecular Activity

The nature and position of acyl groups on the khellactone (B107364) core are critical determinants of biological activity. In anti-HIV studies, the presence of two (S)-(-)-camphanoyl groups at the 3'- and 4'-positions of the (+)-cis-khellactone skeleton was found to be optimal for potent activity. acs.orgacs.org When these camphanoyl groups were substituted with aromatic acyl groups, the anti-HIV activity was lost. acs.org Similarly, derivatives with smaller acyl groups were also found to be inactive. acs.org This suggests that bulky, non-aromatic acyl moieties are essential for this particular biological action.

In the context of anticancer activity, variations in the 3' and 4' substituents on the pyran ring have a significant impact on cytotoxicity. mdpi.com For instance, a derivative with tigloyl groups at both the 3' and 4' positions showed the most significant cytotoxicity against HEPG-2 cancer cell lines. mdpi.com The Z isomer of the 2-methyl-2-butenoyl group was found to be more potent for antitumor activity than the E isomer. mdpi.com Furthermore, for activity against SGC-7901 cells, a derivative with a p-bromobenzoyl group was identified as the most active. mdpi.com

Studies on other biological activities, such as antiplatelet aggregation and acetylcholinesterase inhibition, have also highlighted the importance of the acyl substituents. For example, 3′-angeloyl-4′-(2-methylbutyryl)khellactone was the most potent inhibitor of acetylcholinesterase, while senecioyl-4′-angeloyl-khellactone was the most potent inhibitor of butyrylcholinesterase. researchgate.net

| Compound | Acyl Groups | Biological Activity | Key Findings | Citations |

|---|---|---|---|---|

| 3',4'-di-O-(S)-(-)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (DCK) | Two (S)-(-)-camphanoyl groups at 3' and 4' positions | Anti-HIV | Optimal for potent anti-HIV activity. | acs.orgacs.org |

| 4-methyl-(+)-cis-khellactone derivatives with aromatic acyl groups | Aromatic acyl groups | Anti-HIV | Abolished anti-HIV activity. | acs.org |

| 4-methyl-(+)-cis-khellactone derivatives with small volume acyl groups | Small volume acyl groups | Anti-HIV | Inactive. | acs.org |

| 4-methyl-(3'S,4'S)-cis-khellactone with tigloyl groups | Tigloyl groups at 3' and 4' positions | Anticancer (HEPG-2) | Most significant cytotoxicity. | mdpi.com |

| 4-methyl-(3'S,4'S)-cis-khellactone with p-bromobenzoyl group | p-bromobenzoyl group | Anticancer (SGC-7901) | Most potent activity. | mdpi.com |

| 3′-angeloyl-4′-(2-methylbutyryl)khellactone | Angeloyl and 2-methylbutyryl groups | Acetylcholinesterase Inhibition | Most potent inhibitor. | researchgate.net |

| senecioyl-4′-angeloyl-khellactone | Senecioyl and angeloyl groups | Butyrylcholinesterase Inhibition | Most potent inhibitor. | researchgate.net |

Influence of Stereochemistry (e.g., cis vs. trans, R/S configuration) on Bioactivity

The stereochemistry of khellactone derivatives is a crucial factor governing their biological activity. The anti-HIV activity of 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone is highly stereoselective, with its three diastereoisomers being at least 10,000 times less active. nih.govscispace.com This highlights the importance of the (+)-cis configuration for anti-HIV potency. Further studies have confirmed that the (3′R, 4′R)-(+)-cis-khellactone skeleton is an optimal structural moiety for anti-HIV activity. acs.orgnih.gov The rigid stereochemistry of 3'R- and 4'R-configured khellactone derivatives is considered essential for their anti-HIV activity. nih.gov

In contrast, for other biological activities, different stereochemical arrangements are preferred. For instance, the 3′,4′-cis-configuration of khellactone esters with isovaleric, senecionic, angelic, and 2-methylbutyric acids was found to be more effective for antiobesity potential than the trans-isomers. mdpi.com Similarly, the 3′, 4′-cis-configuration of aromatic acyls was more potent than their trans-isomers in reversing P-glycoprotein-mediated multidrug resistance. nih.gov

| Stereochemistry | Biological Activity | Key Findings | Citations |

|---|---|---|---|

| (3'R, 4'R)-(+)-cis-khellactone | Anti-HIV | Optimal for potent anti-HIV activity. Diastereoisomers are significantly less active. | acs.orgnih.govscispace.comnih.gov |

| 3',4'-cis-configuration | Antiobesity | More effective than trans-isomers. | mdpi.com |

| 3', 4'-cis-configuration of aromatic acyls | P-glycoprotein MDR Reversal | More potent than trans-isomers. | nih.gov |

Importance of Coumarin (B35378) Core Modifications on Target Binding

Modifications to the coumarin core of khellactone derivatives can significantly alter their biological activity. The planarity and resonance of the coumarin system are considered essential for potent anti-HIV activity. nih.gov Steric hindrance at the C(4) and C(5) positions of the coumarin moiety can disrupt this planarity, leading to a decrease or loss of anti-HIV activity. nih.gov

However, the introduction of certain substituents on the coumarin ring can enhance activity. For example, the presence of a methyl group on the coumarin ring, at positions other than the 6-position, was found to be an optimal structural feature for anti-HIV activity. acs.orgnih.gov Specifically, 3-methyl-, 4-methyl-, and 5-methyl-3′,4′-di-O-(S)-camphanoyl-(3′R, 4′R)-(+)-cis-khellactone derivatives exhibited significantly better anti-HIV activity than the unsubstituted parent compound. nih.gov

Ligand Efficiency and Fragment-Based Drug Discovery Considerations for Khellactone Scaffold

The khellactone scaffold is a promising starting point for drug discovery, including through fragment-based drug discovery (FBDD) approaches. wikipedia.orgsygnaturediscovery.comfrontiersin.orgopenaccessjournals.com FBDD involves identifying small chemical fragments that bind weakly to a biological target and then optimizing them into more potent lead compounds. wikipedia.orgnih.gov

For instance, in the context of P-glycoprotein modulation, certain khellactone derivatives have shown improved efficiency metrics, such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE), compared to existing drugs. uniba.it This indicates that the khellactone scaffold can be optimized to produce drug candidates with favorable pharmacokinetic properties. The ability to rapidly synthesize libraries of khellactone derivatives with varied substituents allows for the exploration of structure-activity relationships and the identification of compounds with improved ligand efficiency. sygnaturediscovery.com

Analytical Methods for Research and Metabolomic Profiling of Disenecionyl Cis Khellactone

Quantitative Analysis in Biological Matrices for Research Purposes

The accurate quantification of Disenecionyl cis-khellactone in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties in research settings.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a powerful and widely used technique for the quantitative analysis of this compound in various biological matrices. nih.gov This method offers high sensitivity, selectivity, and speed, making it ideal for detecting and quantifying low levels of the compound in complex samples. nih.gov

In a typical UPLC-MS/MS analysis, a biological sample, such as spleen tissue, is first processed to extract the metabolites. d-nb.info The organic protein precipitation method is a common approach for this extraction. d-nb.info The extracted sample is then injected into the UPLC system, where the compounds are separated on a specialized column, such as an ACQUITY UPLC BEH C18 column. nih.govd-nb.info The separation is achieved by a gradient elution using a mobile phase consisting of two solvents, for example, water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B). nih.govd-nb.info

The separated compounds, including this compound, are then introduced into the mass spectrometer for detection and quantification. d-nb.info High-resolution tandem mass spectrometers, like the SYNAPT G2 XS QTOF, are often used in both positive and negative ion modes to collect mass spectrometry data. d-nb.info This allows for the precise measurement of the mass-to-charge ratio of the ions, confirming the identity of the compound and enabling its accurate quantification. d-nb.info

A study investigating the metabolic changes in the spleen of mice infected with T. gondii utilized non-targeted LC-MS/MS metabolomics to identify and quantify various metabolites, including this compound. nih.govd-nb.info The study successfully discriminated between infected and control mice based on their metabolic profiles, demonstrating the effectiveness of UPLC-MS/MS in metabolomic research. d-nb.info

Table 1: UPLC-MS/MS Parameters for Metabolite Analysis

| Parameter | Value |

|---|---|

| Chromatography System | Waters ACQUITY UPLC |

| Column | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) |

| Column Temperature | 50 °C |

| Flow Rate | 0.4 ml/min |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Injection Volume | 10 μl |

| Mass Spectrometer | SYNAPT G2 XS QTOF (Waters) |

| Ionization Modes | Positive and Negative |

This table summarizes typical parameters used in UPLC-MS/MS analysis for metabolites like this compound, based on a study of mouse spleen tissue. d-nb.info

Metabolomic Profiling in in vitro and in vivo Research Models

Metabolomic profiling is a comprehensive approach to identify and quantify the complete set of small-molecule metabolites in a biological system. This technique is invaluable for understanding the biochemical effects of compounds like this compound in both in vitro (cell-based) and in vivo (animal) research models. nih.gov

When this compound is introduced into a biological system, it can undergo various metabolic transformations, leading to the formation of related metabolites and biotransformation products. google.com Identifying these products is essential for a complete understanding of the compound's biological activity and fate.

In vitro studies using cell lines, such as RAW264.7 macrophages, are instrumental in elucidating the metabolic pathways of this compound. nih.govresearchgate.net These studies often involve incubating the cells with the compound and then analyzing the cell culture supernatant and cell lysates for metabolites. nih.gov For instance, research on the anti-inflammatory effects of this compound in LPS-stimulated RAW264.7 cells has provided insights into its mechanism of action, which may involve interactions with various metabolic pathways. nih.govresearchgate.net

In vivo studies, typically conducted in animal models like mice, provide a more systemic view of the biotransformation of this compound. d-nb.info After administration of the compound, biological samples such as blood, urine, and tissues are collected and analyzed to identify metabolites. d-nb.info A study on mice with toxoplasmosis revealed changes in the levels of this compound in the spleen, suggesting its involvement in the host's metabolic response to the infection. nih.govd-nb.info

The identification of metabolites often involves the use of techniques like liquid chromatography-mass spectrometry (LC-MS), which can separate and identify different compounds in a complex mixture. d-nb.info Both targeted and non-targeted LC-MS approaches can be employed. d-nb.info Targeted analysis focuses on known or expected metabolites, while non-targeted analysis aims to identify all detectable metabolites in a sample, providing a broader picture of the metabolic changes. d-nb.info

Advanced Detection and Characterization Techniques in Complex Mixtures

The detection and characterization of this compound and its metabolites in complex biological and environmental mixtures require sophisticated analytical techniques. mdpi.com These advanced methods are crucial for obtaining detailed structural and quantitative information.

High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of khellactone (B107364) derivatives. mdpi.com For instance, HPLC with a diode-array detector (DAD) and an electrospray ionization triple-quadrupole mass spectrometer (ESI-QQQ-MS/MS) has been successfully used to profile khellactone derivatives in plant extracts. mdpi.com This combination allows for the separation, identification, and quantification of multiple compounds in a single run. mdpi.com

Advanced spectroscopic techniques are also employed for the structural elucidation of these compounds. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including various 1D and 2D experiments, provides detailed information about the chemical structure of isolated compounds. mdpi.com Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns, which aids in identification. mdpi.com

For the analysis of compounds in very small volumes or at surfaces, techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) 3D mapping and advanced Transmission Electron Microscopy (TEM) characterization can be utilized. avs.org These methods offer high spatial resolution and are valuable for understanding the distribution of compounds within a sample. avs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Water |

| Methanol (B129727) |

| Pimpinellin |

| Dihydrosamidin |

| 6'-apiosylskimmin |

| D-laserpitin |

| Praeroside II |

| (-)-isosamidin |

Applications of Disenecionyl Cis Khellactone As a Chemical Probe in Biological Research

Elucidation of Specific Enzymatic Pathways

Disenecionyl cis-khellactone has proven to be a valuable tool for deciphering the roles of specific enzymes in inflammatory pathways. A key enzyme targeted by this compound is soluble epoxide hydrolase (sEH). nih.govbiocompare.com

Inhibition of Soluble Epoxide Hydrolase (sEH):

Research has demonstrated that this compound acts as an inhibitor of soluble epoxide hydrolase (sEH). nih.govnih.gov sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory properties. researchgate.net By inhibiting sEH, this compound increases the bioavailability of EETs, thereby potentiating their anti-inflammatory effects. researchgate.net

A study investigating the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells revealed its inhibitory activity on sEH. nih.gov Molecular docking and dynamics simulations have further elucidated the binding interaction between this compound and the active site of sEH, providing a molecular basis for its inhibitory action. nih.gov The binding is thought to be largely dependent on the Trp336–Gln384 loop within the enzyme's active site. nih.gov

Downregulation of Pro-inflammatory Enzymes:

Beyond its direct interaction with sEH, this compound also influences the expression of other key enzymes involved in the inflammatory response. In LPS-stimulated macrophages, it has been shown to downregulate the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.govresearchgate.net These enzymes are critical for the production of pro-inflammatory mediators such as nitric oxide and prostaglandins.

The table below summarizes the key enzymes targeted by this compound and the observed effects.

| Target Enzyme | Effect of this compound | Research Context |

| Soluble Epoxide Hydrolase (sEH) | Inhibition | LPS-stimulated RAW264.7 cells nih.govnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of expression | LPS-stimulated RAW264.7 cells researchgate.netnih.gov |

| Cyclooxygenase-2 (COX-2) | Downregulation of expression | LPS-stimulated RAW264.7 cells researchgate.netnih.gov |

Investigation of Cellular Signaling Network Interactions

This compound serves as a chemical probe to investigate the intricate network of cellular signaling pathways that regulate inflammation. Its effects have been primarily studied in the context of macrophage activation by LPS.

Inhibition of NF-κB and MAPK Signaling Pathways:

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Studies have shown that this compound inhibits the activation of NF-κB in LPS-stimulated RAW264.7 cells. nih.govresearchgate.net This is achieved by preventing the phosphorylation and subsequent nuclear translocation of NF-κB subunits. researchgate.net Furthermore, the compound suppresses the phosphorylation of key MAPK proteins, including p38 and c-Jun N-terminal kinase (JNK). researchgate.netnih.gov

Reduction of Pro-inflammatory Cytokine Production:

By inhibiting the NF-κB and MAPK pathways, this compound effectively reduces the production of a range of pro-inflammatory cytokines. nih.govresearchgate.net In LPS-stimulated RAW264.7 cells, treatment with this compound led to a significant decrease in the levels of:

Tumor necrosis factor-α (TNF-α) researchgate.netnih.gov

Interleukin-1β (IL-1β) researchgate.netnih.gov

Interleukin-6 (IL-6) researchgate.netnih.gov

Monocyte chemoattractant protein-1 (MCP-1) researchgate.netnih.gov

This broad-spectrum inhibition of pro-inflammatory mediators highlights the compound's utility in dissecting the complex interplay within cellular signaling networks during inflammation.

The following table details the impact of this compound on key signaling pathways and the resulting downstream effects.

| Signaling Pathway | Key Proteins Affected | Downstream Effect |

| NF-κB | NF-κB (p65) | Inhibition of nuclear translocation researchgate.net |

| MAPK | p38, JNK | Inhibition of phosphorylation researchgate.netnih.gov |

| Resulting Effect on Cytokine Production | Reduction in TNF-α, IL-1β, IL-6, MCP-1 researchgate.netnih.gov |

Development of Molecular Tools for Biological Pathway Interrogation

The specific and potent biological activities of this compound make it a valuable scaffold for the development of more refined molecular tools to interrogate biological pathways.

Lead Compound for Novel sEH Inhibitors:

Given its demonstrated inhibitory activity against sEH, this compound can serve as a lead compound for the design and synthesis of novel and more potent sEH inhibitors. researchgate.net By understanding its structure-activity relationship, medicinal chemists can create derivatives with improved pharmacological properties, such as increased specificity and efficacy. These new molecular probes would be instrumental in further exploring the physiological and pathological roles of sEH in various diseases.

Probing Inflammatory and Metabolic Pathways:

Metabolomic studies have shown that this compound levels are altered during Toxoplasma gondii infection in mice, suggesting its involvement in the metabolic reprogramming that occurs during infection. nih.gov This finding opens up avenues to use this compound and its derivatives as chemical probes to investigate the intricate links between inflammation and metabolism. By observing how these probes perturb cellular systems, researchers can gain new insights into the pathogenesis of infectious diseases and other conditions with a metabolic component.

The potential applications of this compound in developing new molecular tools are summarized below.

| Application Area | Potential Development | Research Goal |

| sEH Inhibition | Synthesis of novel derivatives | Create more potent and specific sEH inhibitors for research and therapeutic use. |

| Immunometabolism | Use as a probe in metabolic studies | Elucidate the interplay between inflammatory and metabolic pathways in disease. nih.gov |

Conclusion and Future Directions in Disenecionyl Cis Khellactone Research

Summary of Key Academic Discoveries and Mechanistic Understanding

Disenecionyl cis-khellactone, a natural compound isolated from plants such as Peucedanum japonicum Thunberg, has garnered academic interest for its potential therapeutic properties. nih.govresearchgate.net Research has primarily focused on its anti-inflammatory and cytotoxic activities, elucidating several key mechanistic pathways.

A significant body of research highlights the anti-inflammatory effects of this compound. Studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, including Monocyte Chemoattractant Protein-1 (MCP-1), Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govresearchgate.netresearchgate.net The underlying mechanism for this anti-inflammatory action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.govresearchgate.net This is achieved through the inhibition of nuclear factor-kappa B (NF-κB) activation and the suppression of the phosphorylation of p38 and Jun N-terminal kinase (JNK) mitogen-activated protein kinases (MAPK). nih.govresearchgate.net Furthermore, this compound has been shown to decrease the activity and expression of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids. nih.govresearchgate.net

In the context of oncology, research has pointed towards the apoptosis-inducing capabilities of this compound, particularly in leukemia cells. One study revealed that it can induce apoptosis in HL-60 human leukemia cells. dntb.gov.ua This process is characterized by an increase in the sub-G1 cell population, a reduction in mitochondrial membrane potential, and the cleavage of caspases-3, -8, and -9, suggesting a mitochondria-mediated pathway of apoptosis. dntb.gov.uanih.gov

Beyond its anti-inflammatory and cytotoxic effects, some studies have also reported on the anti-diabetic and anti-obesity potential of this compound. researchgate.net Additionally, research into analogues of this compound has revealed potent anti-HIV activity. nih.gov

The following interactive data table summarizes the key molecular targets and pathways affected by this compound based on current academic findings.

| Category | Key Findings | Affected Molecules/Pathways | Cell Line/Model |

| Anti-inflammatory | Reduction of pro-inflammatory cytokine production | MCP-1, TNF-α, IL-1β, IL-6 | RAW264.7 cells |

| Downregulation of inflammatory enzyme expression | iNOS, COX-2 | RAW264.7 cells | |

| Inhibition of key signaling pathways | NF-κB, p38 MAPK, JNK MAPK | RAW264.7 cells | |

| Inhibition of soluble epoxide hydrolase | sEH | In vitro assays | |

| Cytotoxic | Induction of apoptosis | Caspase-3, Caspase-8, Caspase-9 | HL-60 cells |

| Disruption of mitochondrial function | Mitochondrial Membrane Potential | HL-60 cells |

Prospective Research Avenues for this compound

The existing body of research on this compound provides a solid foundation for several exciting future research directions. These avenues aim to address the current gaps in knowledge and to further explore the therapeutic potential of this compound.

Exploration of Undiscovered Molecular Targets

Future research should prioritize the identification of the complete range of molecular targets of this compound. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational target prediction could be employed to uncover novel binding partners. This would provide a more holistic understanding of its mechanism of action and could reveal unexpected therapeutic applications. For instance, its reported anti-diabetic and anti-obesity effects warrant a deeper investigation into its potential interactions with metabolic pathways and receptors. researchgate.net

Advanced Synthetic Strategies for Complex Analogs

The development of advanced synthetic strategies will be crucial for generating a diverse library of this compound analogs. This would facilitate a more detailed exploration of structure-activity relationships. nih.gov By systematically modifying different functional groups on the parent molecule, researchers can identify the key structural features responsible for its various biological activities. This could lead to the design of more potent and selective compounds with improved pharmacological properties. Furthermore, the synthesis of labeled derivatives, such as fluorescent or biotinylated probes, would be invaluable for target identification and validation studies.

Integration with Systems Biology Approaches

To gain a more comprehensive understanding of the cellular response to this compound, future studies should integrate systems biology approaches. Techniques like transcriptomics (RNA-seq), proteomics, and metabolomics can provide a global view of the changes in gene expression, protein levels, and metabolite profiles in response to treatment with the compound. d-nb.info This data can then be used to construct network models of the drug's mechanism of action, identifying key nodes and pathways that are perturbed. Such an approach would move beyond the current focus on a few specific pathways and provide a more integrated understanding of the compound's effects.

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The development of more sensitive and high-resolution analytical techniques will be essential for future research. This includes methods for the accurate quantification of this compound and its metabolites in complex biological matrices, such as plasma and tissues. mersin.edu.tr Advanced chromatographic techniques coupled with mass spectrometry (LC-MS/MS) will be critical for pharmacokinetic and ADME studies. Furthermore, novel imaging techniques could be developed to visualize the subcellular localization of the compound, providing further insights into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Disenecionyl cis-khellactone, and what analytical techniques confirm its structural integrity?

- Methodological Answer : this compound is synthesized via oxidative ruthenium-catalyzed reactions, starting from seselin derivatives. Key steps include alkylation of hydroxy groups and Claisen rearrangement. Structural confirmation relies on mass spectrometry (MS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis. For example, - and -NMR are critical for verifying the cis-configuration of the khellactone core . High-performance liquid chromatography (HPLC) coupled with chiral columns can resolve enantiomeric purity, as demonstrated in studies on structurally similar cis-khellactone derivatives .

Q. What in vitro models are commonly used to evaluate the biological activity of this compound, and what endpoints are measured?

- Methodological Answer : Common models include:

- RAW264.7 macrophages for anti-inflammatory activity (measuring TNF-α, IL-6, and soluble epoxide hydrolase inhibition via ELISA and fluorometric assays) .

- Cancer cell lines (e.g., breast, colon) for cytotoxicity studies, with endpoints like cell viability (MTT assay), apoptosis (Annexin V/PI staining), and reactive oxygen species (ROS) levels (DCFH-DA fluorescence) .

- Normal cell lines (e.g., human embryonic kidney cells) to assess selectivity and safety .

Advanced Research Questions

Q. How can researchers differentiate between apoptosis, necrosis, and necroptosis when assessing this compound's cytotoxic effects?

- Methodological Answer :

- Apoptosis : Measure caspase-3/7 activation (luminescent assays), mitochondrial membrane potential (JC-1 staining), and DNA fragmentation (TUNEL assay).

- Necrosis : Quantify lactate dehydrogenase (LDH) release and membrane integrity loss (PI uptake).

- Necroptosis : Inhibit caspase-8 (using Z-VAD-FMK) and monitor RIP1/RIP3 kinase activity (Western blot).

- This compound exhibits dose-dependent effects: low concentrations induce caspase-dependent apoptosis, while high concentrations trigger necrosis via ROS-mediated mitochondrial collapse .

Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of this compound derivatives for enhancing therapeutic efficacy?

- Methodological Answer :

- Functional group modifications : Substitute the 3' and 4' positions with ester groups (e.g., camphanoyl) to enhance anti-HIV activity .

- Stereochemical optimization : Compare cis- vs. trans-khellactone derivatives using chiral HPLC and molecular docking to assess binding affinity to targets like HIV reverse transcriptase .

- Hybrid analogs : Conjugate with taxoid or antioxidant moieties to improve cytotoxicity and reduce off-target effects .

Q. What are the critical considerations in designing dose-response experiments for this compound to avoid misinterpretation of its dual pro-autophagic and apoptotic effects?

- Methodological Answer :

- Use a broad concentration range (e.g., 1–100 μM) to capture biphasic effects.

- Include time-course analyses (e.g., 24–72 hours) to distinguish early autophagy (LC3-II accumulation) from late apoptosis (caspase activation).

- Validate findings with pharmacological inhibitors (e.g., chloroquine for autophagy blockade) .

Addressing Data Contradictions

Q. How can discrepancies in this compound's anti-inflammatory efficacy across different cellular models be addressed?

- Methodological Answer :

- Model-specific factors : RAW264.7 macrophages may overexpress TLR4 compared to primary cells, leading to exaggerated LPS responses. Validate findings in primary macrophages or in vivo models .

- Standardize experimental conditions : Control for LPS batch variability, serum concentration, and cell passage number.

- Meta-analysis : Compare data across studies using metrics like IC50 normalization and effect size calculations .

Methodological Best Practices

Q. How should researchers ensure reproducibility when reporting this compound's biological activity?

- Methodological Answer :

- Detailed protocols : Specify solvent (e.g., DMSO concentration ≤0.1%), cell density, and assay incubation times.

- Positive controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory assays) .